molecular formula C16H13Br2N3O6 B15020390 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B15020390
M. Wt: 503.1 g/mol
InChI Key: ILWLYKQWEHFMNM-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, hydroxyl, nitro, and methoxy functional groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is not fully understood. its functional groups suggest that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The nitro and bromine groups could play a role in its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is unique due to the presence of both nitro and hydroxyl groups on the aromatic ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the bromine atoms and methoxy group makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C16H13Br2N3O6

Molecular Weight

503.1 g/mol

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H13Br2N3O6/c1-26-11-2-3-14(12(17)6-11)27-8-15(22)20-19-7-9-4-10(21(24)25)5-13(18)16(9)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+

InChI Key

ILWLYKQWEHFMNM-FBCYGCLPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.